molecular formula C15H9FN2O3S B5823907 N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide

货号 B5823907
分子量: 316.3 g/mol
InChI 键: XNBWPMNWANTBDL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide, also known as FBXW7 inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. This compound has been found to inhibit the activity of FBXW7, a protein that plays a crucial role in regulating cell growth and division. The inhibition of FBXW7 by this compound has shown promising results in preclinical studies as a potential therapeutic target for cancer treatment.

作用机制

The N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide protein is a component of the ubiquitin-proteasome system, which plays a crucial role in regulating protein degradation and turnover. N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide targets various proteins for degradation, including oncoproteins such as c-Myc, cyclin E, and Notch. The inhibition of N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide by N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide leads to the accumulation of these oncoproteins, which in turn leads to the inhibition of cell growth and division.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide have been studied extensively in preclinical models. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, this compound has been shown to have low toxicity in normal cells, indicating its potential as a safe and effective cancer treatment.

实验室实验的优点和局限性

The advantages of using N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide in lab experiments include its specificity for N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide inhibition, its low toxicity in normal cells, and its promising anti-tumor activity. However, the limitations of using this compound in lab experiments include its complex synthesis method, its limited availability, and the need for further studies to determine its efficacy and safety in human clinical trials.

未来方向

There are several future directions for the research and development of N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide. These include:
1. Further studies to determine the efficacy and safety of this compound in human clinical trials.
2. Optimization of the synthesis method to improve the yield and scalability of this compound.
3. Development of more potent and selective N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide inhibitors.
4. Investigation of the potential of this compound as a combination therapy with other anti-cancer agents.
5. Exploration of the role of N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide inhibition in other diseases and disorders.

合成方法

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide involves a multi-step process that starts with the synthesis of 6-fluoro-1,3-benzothiazol-2-amine. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.

科学研究应用

The N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide protein is known to be a tumor suppressor, and its loss or inactivation has been linked to the development and progression of various cancers. The inhibition of N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide by N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide has shown promising results in preclinical studies as a potential therapeutic target for cancer treatment. This compound has been tested in various cancer cell lines and animal models, and has shown significant anti-tumor activity.

属性

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O3S/c16-9-2-3-10-13(6-9)22-15(17-10)18-14(19)8-1-4-11-12(5-8)21-7-20-11/h1-6H,7H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBWPMNWANTBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。